molecular formula C10H8FN3OS B186013 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 5735-10-4

3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B186013
CAS RN: 5735-10-4
M. Wt: 237.26 g/mol
InChI Key: QILHKIODHQZGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as FMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In

Scientific Research Applications

3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological structures. 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to selectively bind to proteins and other biological molecules, making it a valuable tool for studying their functions and interactions.

Mechanism Of Action

3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide works by binding to specific receptors or proteins in the body, altering their function and producing a physiological response. The exact mechanism of action of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.

Biochemical And Physiological Effects

3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In animal studies, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective tool for studying biological structures and functions. However, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of new fluorescent probes based on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide that can be used for imaging specific biological structures. Another area of research is the investigation of the potential therapeutic applications of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in the treatment of various diseases, such as cancer and inflammatory disorders.
Conclusion
In conclusion, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in high purity.

properties

CAS RN

5735-10-4

Product Name

3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Molecular Formula

C10H8FN3OS

Molecular Weight

237.26 g/mol

IUPAC Name

3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H8FN3OS/c1-6-13-14-10(16-6)12-9(15)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15)

InChI Key

QILHKIODHQZGGB-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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